1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine
Overview
Description
1-(Pyridin-3-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that features both a pyridine and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Target of Action
The compound “1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazole derivatives have been found to inhibit CDK2, a cyclin-dependent kinase . CDK2 is a crucial regulator of the cell cycle and has been identified as a potential target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase. CDK2 plays a critical role in this transition, and its inhibition can halt cell cycle progression . This can lead to the death of rapidly dividing cells, such as cancer cells.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability
Result of Action
The primary result of the action of “this compound” is the inhibition of cell proliferation. By targeting CDK2, the compound can disrupt the cell cycle, leading to cell death . This makes it a potential candidate for the treatment of diseases characterized by rapid cell division, such as cancer.
Biochemical Analysis
Biochemical Properties
1-(Pyridin-3-ylmethyl)-1H-pyrazol-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes or proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and subsequent cellular responses. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to a decrease in their activity and changes in metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its effectiveness . Long-term exposure to the compound can result in sustained changes in cellular function, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Toxicity studies have shown that high doses can lead to adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit enzymes involved in the nicotinamide salvage pathway, leading to changes in NAD levels and subsequent cellular responses . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its effects. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s activity and function, as well as its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of pyridine derivatives with pyrazole derivatives. One common method includes the condensation of 3-pyridylmethylamine with 3-amino-1H-pyrazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amines or hydrazines.
Scientific Research Applications
1-(Pyridin-3-ylmethyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine
- 1-(Pyridin-4-ylmethyl)-1H-pyrazol-3-amine
- 1-(Pyridin-3-ylmethyl)-1H-pyrazol-5-amine
Uniqueness
1-(Pyridin-3-ylmethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridine ring relative to the pyrazole ring can significantly impact the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-3-5-13(12-9)7-8-2-1-4-11-6-8/h1-6H,7H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCRJGNJFWCGAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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